Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine
Description
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine |
InChI |
InChI=1S/C13H15N/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10/h1-6,10-11,13H,7-8,14H2 |
InChI Key |
FKAWLODEQFMRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=CC=CC=C3C1C=CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a suitable diene and involve a series of cycloaddition reactions, followed by functional group modifications to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogenating agents or nucleophiles, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives with altered electronic properties.
Scientific Research Applications
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: Its unique properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene: This compound shares a similar tricyclic structure but differs in the position of functional groups.
Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-10-amine: Another closely related compound with slight variations in its chemical structure.
Uniqueness
Tricyclo[73102,7]trideca-2,4,6,11-tetraen-10-amine is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
